molecular formula C17H14ClNO2S B2963369 3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone CAS No. 303994-53-8

3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone

Cat. No.: B2963369
CAS No.: 303994-53-8
M. Wt: 331.81
InChI Key: ZTXHCCJFYSABIS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone is a pyridinone derivative featuring:

  • Position 1: A 2-thienylmethyl group (a sulfur-containing heterocyclic substituent).
  • Position 4: A hydroxyl group (enabling hydrogen bonding and acidity).

This compound’s structural framework is common in medicinal chemistry, where pyridinones are explored for antimicrobial, antiviral, and enzyme inhibitory activities. The 4-chlorobenzyl and thienylmethyl groups may enhance target binding via hydrophobic interactions, while the hydroxyl group contributes to solubility and reactivity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXHCCJFYSABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324092
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303994-53-8
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone is a complex organic compound belonging to the class of pyridin-2(1H)-ones. Its unique structural features, including a pyridinone core, hydroxyl group, and thienylmethyl substituent, suggest potential biological activity. This article explores its biological activity, particularly as an inhibitor of catechol-O-methyltransferase (COMT), along with relevant research findings and case studies.

  • Molecular Formula : C18H15ClN2O2
  • Molecular Weight : 326.78 g/mol
  • CAS Number : 303994-53-8

Biological Activity

This compound has been identified primarily as a COMT inhibitor . COMT is an enzyme involved in the metabolism of catecholamines, which are crucial for various physiological functions.

The inhibition of COMT can lead to increased levels of catecholamines, which may have therapeutic implications for conditions such as Parkinson's disease and mood disorders. In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 4.55 to 19.8 μM, demonstrating their potential efficacy as COMT inhibitors.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound enhances its biological activity:

  • Chlorobenzyl Group : Enhances lipophilicity and binding affinity.
  • Hydroxyl Group : Contributes to reactivity and potential interactions with biological targets.
  • Thienylmethyl Substituent : May influence selectivity and potency.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorobenzyl & thienylmethyl substituentsStrong COMT inhibitor
3-Hydroxypyridin-4-oneHydroxypyridine coreModerate COMT inhibition
4-HydroxyquinolinoneHydroxypyridine coreVariable activity

Research Findings

Recent studies have indicated that this compound exhibits significant binding affinity to COMT. Molecular docking simulations suggest that the compound fits well within the active site of the enzyme, indicating strong binding interactions attributed to both hydrophobic and hydrogen bonding forces.

Case Studies

In a study examining the effects of various pyridinone derivatives on COMT activity, it was found that modifications to the chlorobenzyl and thienylmethyl groups significantly impacted inhibitory potency. The study concluded that further exploration of structural modifications could yield compounds with enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural variations in analogs occur at Position 1 (alkyl/heterocyclic substituents) and Position 3 (halogenated benzyl groups). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Position 1 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound 2-Thienylmethyl 4-Chlorobenzyl ~325 (estimated) Thiophene (S-heterocycle), moderate lipophilicity
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-... (478045-91-9) 4-Pyridinylmethyl 2,4-Dichlorobenzyl 361.22 Increased halogenation; pyridine (N-heterocycle) enhances polarity
3-(4-Chlorobenzyl)-4-hydroxy-1-propyl-... (477846-40-5) Propyl 4-Chlorobenzyl 277.75 Simple alkyl chain; lower molecular weight
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propinyl)-... (320424-25-7) 2-Propinyl 2-Chloro-6-fluorobenzyl 294.71 Fluoro substitution; alkyne group for click chemistry
3-(4-Chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-... (477856-26-1) 3,3-Diethoxypropyl 4-Chlorobenzyl 365.80 Ether linkages; increased hydrophobicity
Key Observations:
  • Alkyl vs. Aromatic Substituents : Propyl (CAS 477846-40-5) and diethoxypropyl (CAS 477856-26-1) groups at Position 1 may improve metabolic stability but reduce target specificity compared to aromatic substituents .

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